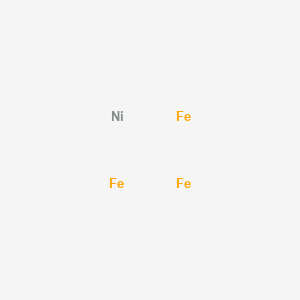
Iron;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-nickel compounds, often referred to as iron-nickel alloys, are a group of alloys primarily composed of iron and nickel. These compounds are significant in both natural and industrial contexts. Naturally, they are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties such as high strength, corrosion resistance, and magnetic properties .
準備方法
Synthetic Routes and Reaction Conditions
Iron-nickel compounds can be synthesized through various methods. One common method is the co-precipitation technique, where iron and nickel salts are dissolved in water and then precipitated using a base. The precipitate is then reduced to form the alloy. Another method involves the reduction of mixed oxides of iron and nickel using hydrogen at high temperatures .
Industrial Production Methods
Industrially, iron-nickel alloys are produced through processes such as smelting and alloying. In smelting, iron and nickel ores are melted together in a furnace, and the molten mixture is then cast into ingots. Alloying involves melting pure iron and nickel together, often with other elements to enhance specific properties .
化学反応の分析
Types of Reactions
Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can be oxidized to form iron and nickel oxides, or reduced to their metallic forms using hydrogen .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen or air for oxidation. The reactions typically occur at high temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions include iron oxide, nickel oxide, and their respective metallic forms. These products are often used in further industrial applications or as catalysts in chemical processes .
科学的研究の応用
Iron-nickel compounds have a wide range of scientific research applications:
作用機序
The mechanism by which iron-nickel compounds exert their effects varies depending on the application. In catalysis, the surface of the alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
類似化合物との比較
Iron-nickel compounds are often compared with other transition metal alloys such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength and corrosion resistance. This makes them particularly valuable in applications where both properties are required .
Similar Compounds
Iron-Cobalt Alloys: Known for their high magnetic permeability and saturation.
Iron-Chromium Alloys: Noted for their excellent corrosion resistance and high-temperature stability.
Iron-nickel compounds stand out due to their balanced properties, making them versatile and widely used in various fields.
特性
CAS番号 |
12063-35-3 |
|---|---|
分子式 |
Fe3Ni |
分子量 |
226.23 g/mol |
IUPAC名 |
iron;nickel |
InChI |
InChI=1S/3Fe.Ni |
InChIキー |
ASOTZHAXENICGD-UHFFFAOYSA-N |
正規SMILES |
[Fe].[Fe].[Fe].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
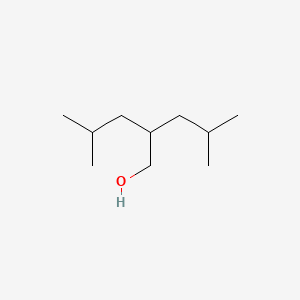
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
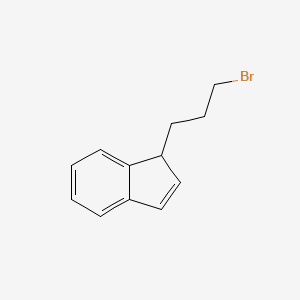


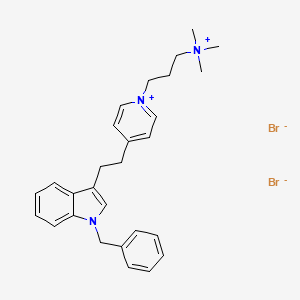
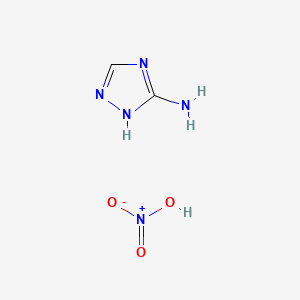
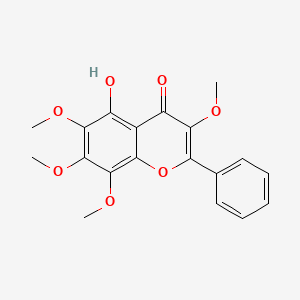
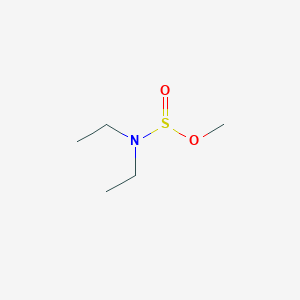
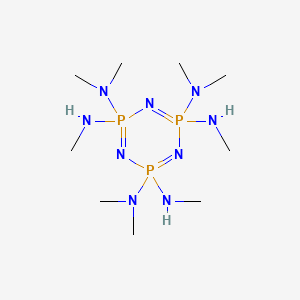

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

